7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a substituted aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples include:
- 7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride
- 4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30ClN5 |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-19(2)24-17-25(32-15-13-31(14-16-32)18-21-9-11-23(28)12-10-21)33-27(29-24)26(20(3)30-33)22-7-5-4-6-8-22/h4-12,17,19H,13-16,18H2,1-3H3 |
InChI Key |
YHFZEBXSSPPLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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